2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane
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Overview
Description
2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane is an organic compound with the molecular formula C10H19Cl3O2. It consists of 19 hydrogen atoms, 10 carbon atoms, 2 oxygen atoms, and 3 chlorine atoms . This compound is known for its unique structure, which includes a sec-butoxy group and a trichloroethoxy group attached to a butane backbone.
Preparation Methods
The synthesis of 2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane typically involves the reaction of sec-butyl alcohol with trichloroacetaldehyde in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .
Chemical Reactions Analysis
2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to various biological effects .
Comparison with Similar Compounds
2-(1-Sec-butoxy-2,2,2-trichloroethoxy)butane can be compared with other similar compounds such as:
1-butoxy-2,2,2-trichloroethanol: This compound has a similar structure but differs in the position of the butoxy group.
2,2,2-trichloroethyl butyl ether: Another related compound with a different arrangement of the trichloroethoxy group.
2-(1-Methoxy-2,2,2-trichloroethoxy)butane: This compound has a methoxy group instead of a sec-butoxy group, leading to different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
54890-04-9 |
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Molecular Formula |
C10H19Cl3O2 |
Molecular Weight |
277.6 g/mol |
IUPAC Name |
2-(1-butan-2-yloxy-2,2,2-trichloroethoxy)butane |
InChI |
InChI=1S/C10H19Cl3O2/c1-5-7(3)14-9(10(11,12)13)15-8(4)6-2/h7-9H,5-6H2,1-4H3 |
InChI Key |
DKYJZZXSBAPULJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(C(Cl)(Cl)Cl)OC(C)CC |
Origin of Product |
United States |
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